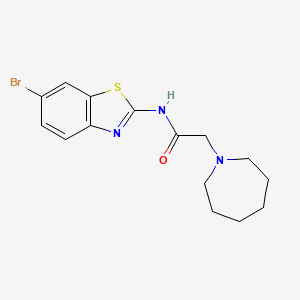

2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

描述

2-(Azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative featuring a seven-membered azepane ring linked via an acetamide bridge to a 6-bromo-substituted benzothiazole core. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The bromine atom at position 6 of the benzothiazole ring may enhance lipophilicity and influence binding interactions in biological targets, while the azepane moiety could contribute to conformational flexibility and solubility.

属性

IUPAC Name |

2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3OS/c16-11-5-6-12-13(9-11)21-15(17-12)18-14(20)10-19-7-3-1-2-4-8-19/h5-6,9H,1-4,7-8,10H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZQAJLSANKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(azepan-1-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18BrN3OS

- Molecular Weight : 368.29 g/mol

- CAS Number : 881438-92-2

The compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors. Notably, it may influence pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell growth by targeting specific signaling pathways. In vitro studies have demonstrated that benzothiazole derivatives possess cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study : A study conducted on benzothiazole derivatives showed that modifications at the N-position significantly enhanced their anticancer activity, suggesting that the azepan moiety might also play a crucial role in enhancing bioactivity.

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Research Findings :

- In vivo studies demonstrated that derivatives of benzothiazole exhibited significant reduction in edema in animal models.

- Docking studies suggest that the compound binds effectively to the active site of COX enzymes, potentially blocking their activity.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | |

| Anti-inflammatory | Reduction in edema | |

| Enzyme Inhibition | COX inhibition |

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies suggest:

- Substitution at the benzothiazole ring can significantly affect potency.

- The azepan group contributes to solubility and bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

- 6-Trifluoromethyl Substitution (BTA) :

N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) exhibits potent CK-1δ inhibition (pIC50 = 7.8) due to its electron-withdrawing trifluoromethyl group, which enhances binding affinity. Molecular docking reveals a GlideXP score of −3.78 kcal/mol, suggesting stronger interactions compared to other analogs . - 6-Methoxy Substitution :

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide features a methoxy group, which increases electron density on the benzothiazole ring. Its crystal structure (triclinic P1 space group) shows intermolecular N–H⋯N hydrogen bonds and S⋯S interactions (3.622 Å), stabilizing the dimeric form .

Variations in the Acetamide Side Chain

- Piperazine Derivatives :

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) incorporates a methylpiperazine group, synthesized via a coupling reaction with N-methylpiperazine. Its characterization includes FT-IR (1705 cm⁻¹ for C=O) and NMR data, but biological activity remains unexplored . - Adamantane Derivatives :

The adamantane-substituted analog (2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) displays a gauche conformation (N–C–C–C dihedral angle ≈ −100°), with adamantane enhancing rigidity and hydrophobic interactions. This compound crystallizes with 22% yield and a melting point of 485–486 K . - Triazolyl-Sulfanyl Derivatives: N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0) includes a triazole-sulfanyl group, which may confer metabolic stability. No activity data are available .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。